molecular formula C17H17N3OS B14327114 8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline CAS No. 104658-73-3

8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline

Cat. No.: B14327114
CAS No.: 104658-73-3
M. Wt: 311.4 g/mol
InChI Key: LSYDAVTVNUVASZ-UHFFFAOYSA-N
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Description

8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The resulting benzimidazole is then functionalized with a methoxy group at the 6-position.

The next step involves the formation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure . Finally, the benzimidazole and tetrahydroquinoline moieties are linked via a sulfanyl bridge, typically using thiol reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells . The compound may also interfere with enzymatic pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline is unique due to its combined benzimidazole and tetrahydroquinoline structures, linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

104658-73-3

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C17H17N3OS/c1-21-12-7-8-13-14(10-12)20-17(19-13)22-15-6-2-4-11-5-3-9-18-16(11)15/h3,5,7-10,15H,2,4,6H2,1H3,(H,19,20)

InChI Key

LSYDAVTVNUVASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3CCCC4=C3N=CC=C4

Origin of Product

United States

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